5-chloro-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-(N-phenylhydrazone)
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Overview
Description
5-chloro-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-(N-phenylhydrazone) is a complex organic compound that belongs to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-(N-phenylhydrazone) typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the Chlorine and Trifluoromethyl Groups: Chlorination and trifluoromethylation can be achieved through electrophilic aromatic substitution reactions. For instance, chlorination can be performed using chlorine gas or N-chlorosuccinimide (NCS), while trifluoromethylation can be carried out using trifluoromethyl iodide (CF3I) in the presence of a suitable catalyst.
Formation of the Hydrazone: The final step involves the reaction of the indole-2,3-dione with phenylhydrazine to form the hydrazone derivative. This reaction typically occurs under mild acidic or neutral conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the phenylhydrazone moiety. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reduction reactions can target the carbonyl groups in the indole-2,3-dione structure. Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings. For example, halogenation can be achieved using halogenating agents like bromine (Br2) or iodine (I2).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and other peroxides.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: NCS for chlorination, CF3I for trifluoromethylation, and various halogenating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield indole-2,3-dione derivatives, while reduction could produce indole alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology
Biologically, indole derivatives are known for their diverse activities, including antimicrobial, antiviral, and anticancer properties. This compound could be investigated for similar activities, particularly due to the presence of the trifluoromethyl group, which is known to enhance biological activity.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features suggest potential interactions with various biological targets, making it a candidate for drug discovery programs.
Industry
Industrially, this compound could be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-chloro-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-(N-phenylhydrazone) would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The trifluoromethyl group could enhance binding affinity to certain targets, while the phenylhydrazone moiety might participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
5-chloro-1-methyl-3-(trifluoromethyl)-1H-indole-2,3-dione: Similar in structure but lacks the phenylhydrazone moiety.
1-(3-trifluoromethylbenzyl)-1H-indole-2,3-dione: Similar but without the chlorine atom.
3-(N-phenylhydrazone)-1H-indole-2,3-dione: Similar but without the trifluoromethyl group.
Uniqueness
The uniqueness of 5-chloro-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-(N-phenylhydrazone) lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the trifluoromethyl group and the phenylhydrazone moiety makes it a versatile compound for various applications.
This detailed overview should provide a comprehensive understanding of 5-chloro-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-(N-phenylhydrazone), covering its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
5-chloro-3-phenyldiazenyl-1-[[3-(trifluoromethyl)phenyl]methyl]indol-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClF3N3O/c23-16-9-10-19-18(12-16)20(28-27-17-7-2-1-3-8-17)21(30)29(19)13-14-5-4-6-15(11-14)22(24,25)26/h1-12,30H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGCUBMSIHHTGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(N(C3=C2C=C(C=C3)Cl)CC4=CC(=CC=C4)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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